molecular formula C15H18ClN3O3S B7122866 N-(7-chloro-1-methylbenzimidazol-2-yl)-2-cyclopropylsulfonyl-2-methylpropanamide

N-(7-chloro-1-methylbenzimidazol-2-yl)-2-cyclopropylsulfonyl-2-methylpropanamide

Cat. No.: B7122866
M. Wt: 355.8 g/mol
InChI Key: BDBOGMDVZXJCAM-UHFFFAOYSA-N
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Description

N-(7-chloro-1-methylbenzimidazol-2-yl)-2-cyclopropylsulfonyl-2-methylpropanamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzimidazole ring substituted with a chlorine atom and a methyl group, as well as a cyclopropylsulfonyl and a methylpropanamide moiety.

Properties

IUPAC Name

N-(7-chloro-1-methylbenzimidazol-2-yl)-2-cyclopropylsulfonyl-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3S/c1-15(2,23(21,22)9-7-8-9)13(20)18-14-17-11-6-4-5-10(16)12(11)19(14)3/h4-6,9H,7-8H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBOGMDVZXJCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=NC2=C(N1C)C(=CC=C2)Cl)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-1-methylbenzimidazol-2-yl)-2-cyclopropylsulfonyl-2-methylpropanamide typically involves multiple steps, starting with the preparation of the benzimidazole core The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives

The cyclopropylsulfonyl group can be introduced via sulfonylation reactions, using reagents such as cyclopropylsulfonyl chloride. The final step involves the formation of the amide bond, which can be accomplished through the reaction of the sulfonylated benzimidazole intermediate with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-1-methylbenzimidazol-2-yl)-2-cyclopropylsulfonyl-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The chlorine atom on the benzimidazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzimidazole derivatives.

Scientific Research Applications

N-(7-chloro-1-methylbenzimidazol-2-yl)-2-cyclopropylsulfonyl-2-methylpropanamide has a wide range of applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving enzymes or receptors that interact with benzimidazole derivatives.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer or infections.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(7-chloro-1-methylbenzimidazol-2-yl)-2-cyclopropylsulfonyl-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites or allosteric sites on proteins, modulating their activity. The cyclopropylsulfonyl group may enhance the compound’s binding affinity and specificity, while the methylpropanamide moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

N-(7-chloro-1-methylbenzimidazol-2-yl)-2-cyclopropylsulfonyl-2-methylpropanamide can be compared with other benzimidazole derivatives, such as:

    N-(1-methylbenzimidazol-2-yl)-2-cyclopropylsulfonyl-2-methylpropanamide: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    N-(7-chlorobenzimidazol-2-yl)-2-cyclopropylsulfonyl-2-methylpropanamide: Lacks the methyl group, which can influence its solubility and pharmacokinetics.

    N-(7-chloro-1-methylbenzimidazol-2-yl)-2-sulfonyl-2-methylpropanamide: Lacks the cyclopropyl group, which may alter its binding affinity and specificity.

The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

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